The polysaccharide backbone of PPS primarily consists of repeating linear units of 1–4 linked β‐D‐xylopyranose. [] Branched 4‐O‐methyl-glucopyranosyluronic acid units are glycosidically linked to the 2 position of the main chain, occurring at approximately every 10th xylopyranose unit. []
Quantitative NMR (qNMR) and diffusion-ordered spectroscopy (DOSY) studies have been employed to analyze lot-to-lot variations in the molecular structure of PPS, revealing consistent inter-lot variations in monosaccharide composition, chemical modifications, and molecular weight. [] These variations arise from both the botanical source and the synthetic process.
Anti-inflammatory activity: PPS has been proposed to exert anti-inflammatory effects through various mechanisms, including:* Inhibition of NF-kB activation: PPS has been demonstrated to inhibit the activation of NF-kB, a key transcription factor involved in inflammatory responses. []* Modulation of cytokine and chemokine production: PPS treatment has been associated with alterations in the expression of various cytokines and chemokines, including IL-6, IFN-g, TNF-a, IL-12p70, and CCL2. [, ]* Modulation of growth factor signalling: Studies suggest that PPS may impact the signalling pathways of growth factors, potentially contributing to its effects on tissue regeneration and repair. []
Glycosaminoglycan replacement: PPS may function as a substitute for depleted glycosaminoglycans (GAGs) in certain pathological conditions. This hypothesis is supported by studies investigating PPS in the context of diabetes, where it has shown potential to prevent morphological changes and albuminuria in diabetic rats. []
PPS is a highly sulfated polysaccharide, resulting in its hydrophilic nature. [] Commercially available PPS is a sodium salt, further enhancing its water solubility. [] Its molecular weight, ranging from 1500-6000, influences its biological properties and pharmacokinetic behavior. []
Capillary electrophoresis (CZE) has been successfully employed to distinguish PPS preparations from different manufacturers and identify batch-to-batch variations. []
Interstitial cystitis/Painful Bladder Syndrome Research: PPS has been investigated for its potential to alleviate symptoms associated with interstitial cystitis/painful bladder syndrome (IC/PBS). [, , ] Studies have explored its ability to reduce pain, urinary urgency, frequency, and nocturia, although the efficacy of PPS in IC/PBS remains a subject of ongoing research and debate.
Osteoarthritis Research: PPS has been investigated as a potential disease-modifying osteoarthritis drug. [] Studies suggest that it may modulate cytokine-induced osteoarthritic changes and promote articular cartilage regeneration in vitro. [] PPS has also demonstrated inhibitory effects on MAP-kinase pathway and NF-κB nuclear translocation in canine chondrocytes in vitro, suggesting a potential mechanism for its anti-inflammatory effects in osteoarthritis. []
Mucopolysaccharidosis Research: PPS has been explored as a potential treatment for mucopolysaccharidosis I (MPS I), a lysosomal storage disease. [] Preliminary research indicates that PPS may reduce GAG accumulation, cartilage degradation biomarkers, and pain, while improving physical function in MPS I patients.
Other Research Applications: PPS has been investigated for its potential in other areas, including:* Treatment of allergic rhinitis: PPS has shown broad Th2 neutralization and anti-inflammatory action in experimental allergic rhinitis. []* Protection against diabetic nephropathy: PPS has demonstrated protective effects against kidney damage in a rat model of diabetes. []* Modulation of immune responses during viral infections: Research suggests that PPS may modulate immune responses and reduce inflammation during viral infections such as chikungunya virus and influenza virus. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: